1-Methylpiperidine-4-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

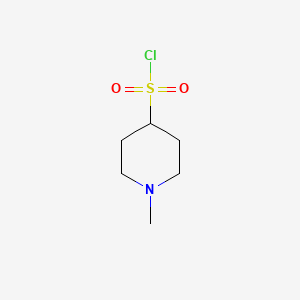

1-Methylpiperidine-4-sulfonyl chloride is an organic compound with the molecular formula C6H12ClNO2S. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its utility in organic synthesis, particularly in the formation of sulfonamide linkages, which are crucial in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-4-sulfonyl chloride can be synthesized through the reaction of 1-methylpiperidine with chlorosulfonic acid. The reaction typically involves the following steps:

Reaction with Chlorosulfonic Acid: 1-Methylpiperidine is reacted with chlorosulfonic acid under controlled temperature conditions to form the sulfonyl chloride derivative.

Purification: The crude product is then purified using standard techniques such as recrystallization or distillation to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Hydrolysis: In the presence of water, it can hydrolyze to form 1-methylpiperidine-4-sulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran under mild conditions.

Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.

Major Products:

Sulfonamides: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

1-Methylpiperidine-4-sulfonyl chloride has several applications in scientific research:

Medicinal Chemistry: It is used in the synthesis of sulfonamide-based drugs, which are known for their antibacterial and antifungal properties.

Organic Synthesis: This compound is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonamide linkages for studying biological processes

Mechanism of Action

The mechanism of action of 1-methylpiperidine-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the formation of sulfonamide and sulfonate ester linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

4-Methylpiperidine-1-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group attached to the nitrogen atom instead of the carbon atom.

Piperidine-4-sulfonyl chloride: Lacks the methyl group on the piperidine ring.

Uniqueness: 1-Methylpiperidine-4-sulfonyl chloride is unique due to the presence of both the methyl group and the sulfonyl chloride group on the piperidine ring. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .

Biological Activity

1-Methylpiperidine-4-sulfonyl chloride is a sulfonamide derivative known for its diverse biological activities, particularly in medicinal chemistry. This compound features a piperidine ring substituted with a sulfonyl chloride group, which enhances its reactivity and potential therapeutic applications.

- Molecular Formula : C₆H₁₃ClN₁O₂S

- Molecular Weight : 195.7 g/mol

- Structure : The compound consists of a piperidine ring with a methyl group at the nitrogen atom and a sulfonyl chloride substituent at the 4-position.

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The sulfonyl chloride moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function and interfering with biological pathways.

Antimicrobial Properties

Research indicates that derivatives of piperidine sulfonamides exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies have shown that compounds similar to this compound demonstrate moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Some derivatives have also been evaluated for antifungal properties, showing effectiveness against various fungal pathogens.

Anticancer Activity

This compound has been explored for its potential as an anticancer agent. It may act by inhibiting specific proteins involved in cell survival, such as Bcl-2 and Bcl-xL, which are critical in cancer cell proliferation . The compound's analogs have demonstrated promising results in cell growth inhibition assays, particularly in small-cell lung cancer cell lines.

Case Studies

- Inhibition of Cancer Cell Lines : A study evaluated the effects of piperidine sulfonamide derivatives on H1417 and H146 small-cell lung cancer cell lines, reporting IC50 values of 151 nM and 98 nM, respectively. This suggests potent anticancer activity linked to their ability to inhibit Bcl-2/Bcl-xL proteins .

- Antimicrobial Screening : Another study synthesized several piperidine-based compounds and tested their antibacterial properties against Salmonella typhi and Bacillus subtilis, finding moderate to strong inhibition rates .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring with methyl and sulfonyl groups | Antibacterial, anticancer |

| 4-Ethyl-4-methylpiperidine-1-sulfonyl chloride | Additional ethyl group | Enhanced reactivity |

| Piperidine-1-sulfonyl chloride | Basic structure without additional groups | Limited reactivity |

Properties

IUPAC Name |

1-methylpiperidine-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-8-4-2-6(3-5-8)11(7,9)10/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXPOSVTLLMZAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.